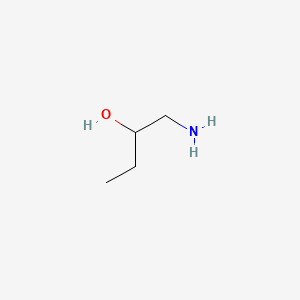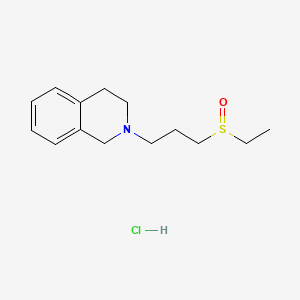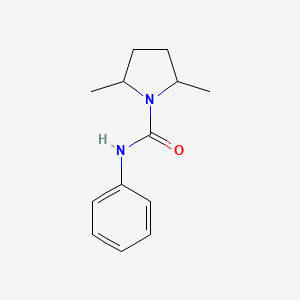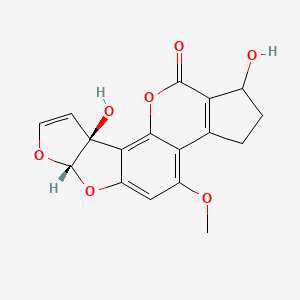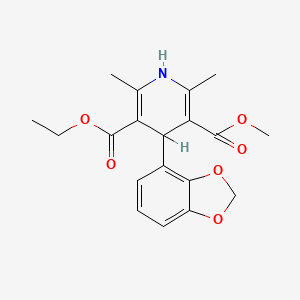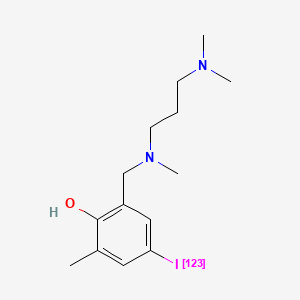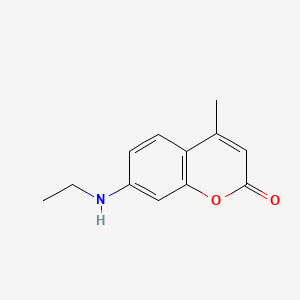mercury](/img/structure/B1205724.png)
[2,7-dibromo-9-(2-carboxyphenyl)-6-hydroxy-3-oxo-3H-xanthen-5-yl](hydroxy)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-dibromo-4-hydroxymercurifluorescein is a xanthene dye that is fluorescein bearing bromine substituents at positions 2 and 7 as well as a hydroxymercurio substituent at position 4. It has a role as an antiseptic drug, a fluorochrome and a histological dye. It is an organobromine compound, a xanthene dye, a member of benzoic acids and an arylmercury compound. It derives from a fluorescein. It is a conjugate acid of a 2,7-dibromo-4-hydroxymercurifluorescein(2-).
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensors
2,7-dibromo-9-(2-carboxyphenyl)-6-hydroxy-3-oxo-3H-xanthen-5-ylmercury and its analogs are significant in the development of fluorescent probes and sensors. These compounds are employed to detect reactive oxygen species (ROS) and other specific molecules in biological and chemical systems:
Detection of Reactive Oxygen Species
Setsukinai et al. (2003) synthesized novel fluorescence probes using similar xanthene derivatives to selectively detect highly reactive oxygen species (hROS) like hydroxyl radicals and hypochlorite. This advancement allows for differentiating hROS from other ROS types, contributing to understanding their roles in biological and chemical processes (Setsukinai et al., 2003).
Mercury Detection in Aqueous Media
García-Beltrán et al. (2012) introduced a new probe based on xanthene derivative structure for detecting mercuric ions (Hg2+) in aqueous media. This probe is notable for its high selectivity and ability to be used in living cells, demonstrating the practical applications of these compounds in environmental monitoring and biological research (García-Beltrán et al., 2012).
CO Release Activated by Light
Antony et al. (2013) reported the use of a fluorescein analogue, which serves as a transition-metal-free carbon monoxide releasing molecule when activated by visible light. This feature has potential applications in controlled CO release in both water and methanol, enhancing the study of CO's role in various biological systems (Antony et al., 2013).
Corrosion Inhibition in Industrial Applications
These compounds also find applications in industrial processes, particularly in corrosion inhibition:
- Inhibition of Corrosion in Steel: Arrousse et al. (2021) conducted a theoretical study on the synthesis of compounds including xanthene derivatives, demonstrating their effectiveness as inhibitors against corrosion of mild steel in acidic media. This research provides valuable insights into the application of these compounds in protecting industrial materials from corrosive environments (Arrousse et al., 2021).
Eigenschaften
Produktname |
[2,7-dibromo-9-(2-carboxyphenyl)-6-hydroxy-3-oxo-3H-xanthen-5-yl](hydroxy)mercury |
|---|---|
Molekularformel |
C20H11Br2HgO6 |
Molekulargewicht |
707.7 g/mol |
IUPAC-Name |
[2,7-dibromo-9-(2-carboxyphenyl)-3-hydroxy-6-oxoxanthen-4-yl]mercury;hydrate |
InChI |
InChI=1S/C20H9Br2O5.Hg.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;/h1-7,24H,(H,25,26);;1H2 |
InChI-Schlüssel |
NDMVPGYBWSZHHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)O)[Hg])Br)C(=O)O.O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



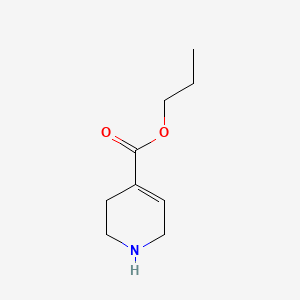
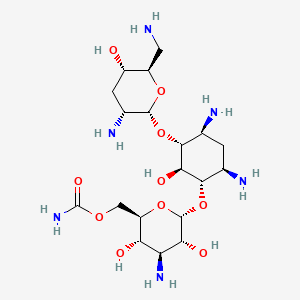
![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)

